molecular formula C13H23N3O2S B4115126 N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea

N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No. B4115126
M. Wt: 285.41 g/mol
InChI Key: JNLFWBSIAHWGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as TPU-0033, is a small molecule compound that has been studied for its potential therapeutic applications. TPU-0033 is a thiourea derivative that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood. However, studies have suggested that N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea may exert its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea may also interact with specific proteins, such as HSP90 and HDAC6, to exert its effects.
Biochemical and Physiological Effects:
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have several biochemical and physiological effects. In cancer research, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. In inflammation research, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to decrease the production of pro-inflammatory cytokines and reduce the activation of immune cells. In neurodegenerative disease research, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to protect against oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its ability to modulate multiple signaling pathways and interact with specific proteins. This allows for a more comprehensive understanding of the compound's effects. However, one limitation of using N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea.

Future Directions

There are several future directions for N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea research. One direction is to further investigate the compound's mechanism of action and its interaction with specific proteins. Another direction is to explore the potential therapeutic applications of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea in other areas, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to determine the optimal dosage and potential side effects of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea in humans.
Conclusion:
In conclusion, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is a small molecule compound that has been synthesized using a specific method. It has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to modulate multiple signaling pathways and interact with specific proteins. However, further studies are needed to determine the optimal dosage and potential side effects of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea in humans.

Scientific Research Applications

N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Inflammation research has shown that N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea can reduce the production of pro-inflammatory cytokines and decrease the activation of immune cells. In neurodegenerative disease research, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to protect against oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2S/c17-12-5-1-7-16(12)8-3-6-14-13(19)15-10-11-4-2-9-18-11/h11H,1-10H2,(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLFWBSIAHWGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NCCCN2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Oxopyrrolidin-1-yl)propyl]-3-(tetrahydrofuran-2-ylmethyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.